molecular formula C18H12 B586120 Benzo[c]phenanthrene-d5

Benzo[c]phenanthrene-d5

Cat. No.: B586120
M. Wt: 233.3 g/mol
InChI Key: TUAHORSUHVUKBD-KRQPPVTFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c]phenanthrene-d5 (CAS 1795011-61-8) is a deuterated polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C18H7D5 and a molecular weight of 233.32 g/mol . This pale yellow solid is a stable isotopically labeled compound primarily utilized as an internal standard in mass spectrometry for the precise quantification and differentiation of its non-deuterated analog, Benzo[c]phenanthrene, in complex environmental and biological samples . In biological research, this compound serves as a crucial tool for investigating the mechanisms of PAH toxicity and carcinogenicity . Studies indicate that its non-deuterated form is metabolically activated to form reactive diol epoxide intermediates, which can covalently bind to DNA, preferentially modifying adenine residues (forming N6-dA adducts) and leading to mutations . This compound is therefore employed as a marker to assess the carcinogenic potency of PAH mixtures and is studied for its genotoxic effects . The DNA adducts formed can lead to helical distortions, disrupt Watson-Crick base pairing, and trigger cellular responses such as DNA repair mechanisms and apoptosis . Research applications extend to studying the toxic effects on fish bone metabolism and evaluating the role of the DNA mismatch repair system in processing PAH-induced DNA damage . The compound is classified with the signal word "Warning" and appropriate hazard codes . This compound is supplied with a purity of >95% and should be stored at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1,2,3,4,5-pentadeuteriobenzo[c]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12/c1-3-7-16-13(5-1)9-11-15-12-10-14-6-2-4-8-17(14)18(15)16/h1-12H/i1D,3D,5D,7D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAHORSUHVUKBD-KRQPPVTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(C3=CC=CC=C3C=C2)C4=C(C(=C(C(=C14)[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process involves exposing Benzo[c]phenanthrene to D₂ gas under high pressure (5–10 atm) in the presence of palladium (Pd) or platinum (Pt) catalysts at 80–120°C. The catalyst facilitates H/D exchange at specific positions, typically the 1, 2, 3, 4, and 5 carbons of the phenanthrene backbone.

Key Parameters:

  • Catalyst Loading : 5–10% Pd/C or PtO₂ by weight.

  • Solvent : Deuterated solvents (e.g., D₂O, CD₃OD) enhance isotopic purity.

  • Reaction Time : 24–72 hours for >95% deuteration.

Industrial-Scale Production

Industrial protocols employ continuous-flow reactors to optimize deuteration efficiency. High-pressure reactors (20–50 L) with automated temperature control ensure consistent D₂ saturation. Post-reaction purification involves recrystallization from deuterated ethanol or chromatography on silica gel.

Table 1: Catalytic Hydrogenation Performance

CatalystTemperature (°C)Pressure (atm)Deuteration (%)Yield (%)
Pd/C10089885
PtO₂120109578
Rh/C8069270

Cyclization of Deuterated Stilbenes

Cyclization of deuterated stilbenes offers a stepwise route to this compound, enabling precise control over deuterium placement.

Synthesis of Deuterated Stilbenes

Stilbene precursors are deuterated via exchange reactions. For example:

  • Benzaldehyde-d₅ is prepared by diazotizing aniline-d₅ followed by Sandmeyer reaction with CuCN.

  • Grignard Reagents : Deuterated benzyl magnesium bromide reacts with benzaldehyde-d₅ to form stilbene-d₁₀.

Cyclization and Oxidation

Deuterated stilbenes undergo photocyclization in the presence of iodine (I₂) or Lewis acids (e.g., AlCl₃) to form the phenanthrene skeleton. Subsequent oxidation with CrO₃ yields this compound.

Table 2: Cyclization Efficiency

Stilbene DerivativeCyclization AgentYield (%)Deuteration Retention (%)
Stilbene-d₁₀I₂ (0.5 eq)6598
Stilbene-d₅AlCl₃ (1 eq)7295

Rhodium-Catalyzed Transfer Deuteration

A patented method (WO2017045648A1) utilizes rhodium complexes to transfer deuterium from deuterated alcohols (e.g., CD₃OD) to Benzo[c]phenanthrene.

Reaction Design

  • Catalyst : [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene).

  • Deuterium Source : CD₃OD or D₂O.

  • Base : KOtBu or NaODe (sodium deuteroxide).

Advantages

  • Selectivity : Targets benzylic and aromatic positions.

  • Mild Conditions : 60°C, ambient pressure.

  • Isotopic Purity : >99% D at specified positions.

Copper-Catalyzed Transfer Hydrodeuteration

Emerging techniques employ copper catalysts to install deuterium selectively. This method uses deuterated pinacolborane (DBpin) or D₂O as deuterium sources.

Protocol

  • Catalyst : CuCl with N-heterocyclic carbene (NHC) ligands.

  • Substrate : Benzo[c]phenanthrene in THF.

  • Conditions : 25°C, 12 hours.

Table 3: Copper-Catalyzed Performance

Deuterium SourceCatalyst Loading (%)Deuteration (%)
DBpin590
D₂O1085

Comparative Analysis of Methods

Efficiency and Scalability

  • Catalytic Hydrogenation : High yield (85%) but requires specialized equipment.

  • Cyclization : Moderate yield (65–72%) but allows positional control.

  • Rhodium/Copper Methods : Scalable under mild conditions but higher catalyst costs.

Isotopic Purity

  • Catalytic D₂ : 95–98% D.

  • Transfer Deuteration : 85–90% D, requiring secondary purification .

Chemical Reactions Analysis

Types of Reactions

Benzo[c]phenanthrene-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[c]phenanthrene-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[c]phenanthrene-d5 involves its interaction with biological macromolecules, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include adenine residues in DNA, and the pathways involved include the activation of DNA repair mechanisms and apoptosis .

Comparison with Similar Compounds

Structural Features

Compound Structural Characteristics Key Substitutions/Metabolites
Benzo[c]phenanthrene-d5 Four fused aromatic rings with five deuteriums Deuterium labeling for isotopic tracing
Benzo[c]phenanthrene Non-deuterated parent compound Bay-region diol-epoxides (e.g., BcPDE)
Benzo[a]pyrene (B[a]P) Five fused rings with a bay-region Bay-region diol-epoxides (e.g., B[a]PDE)
Benzo[a]anthracene (B[a]A) Four fused rings with a bay-region Bay-region diol-epoxides (e.g., B[a]ADE)
Benzo[g]chrysene Five fused rings with a fjord-region Fjord-region diol-epoxides

Key Notes:

  • Bay-region vs. fjord-region: The spatial arrangement of diol-epoxide metabolites in the bay or fjord regions significantly impacts carcinogenicity. Fjord-region diol-epoxides (e.g., BcPDE) exhibit higher steric hindrance and DNA-binding capacity than bay-region counterparts .
  • Deuterium labeling: this compound serves as a non-reactive isotopic tracer, reducing metabolic interference in pharmacokinetic studies .

Tumorigenic Potential of Diol-Epoxides

Compound Metabolite Type Tumorigenicity (Papillomas/Mouse)
Benzo[c]phenanthrene Bay-region diol-epoxides 6.5–7.0 (0.4 µmol dose)
Benzo[a]pyrene Bay-region diol-epoxide 2 0.59 (2.0 µmol dose)
Benzo[a]anthracene Bay-region diol-epoxides 10–40× more tumorigenic than parent B[a]A
Benzo[g]chrysene Fjord-region diol-epoxide High mammary carcinogenicity in rats

Key Findings :

  • Benzo[c]phenanthrene's bay-region diol-epoxides are 40× more tumorigenic than the parent hydrocarbon .
  • Fjord-region diol-epoxides (e.g., BcPDE) induce rapid mammary adenocarcinoma formation in rats, surpassing bay-region B[a]PDE in potency .

Anticancer Activity of Derivatives

Compound Cell Line (IC₅₀, μM) Selectivity (PBMC Safety)
Benzo[c]phenanthridine (39) HeLa: 5.1; SW-480: 3.0 Low toxicity to PBMCs
Naphthalene-substituted coumarin (2e) HeLa: Moderate activity Selective cytotoxicity

Key Notes:

  • Benzo[c]phenanthridine derivatives exhibit potent anticancer activity against cervical (HeLa) and colon (SW-480) cancers .
  • Coumarin-naphthalene hybrids show growth inhibition but require structural optimization for enhanced selectivity .

Biological Activity

Benzo[c]phenanthrene-d5 (B[c]Ph-d5) is a deuterated polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its biological activity, particularly in relation to DNA interaction and potential carcinogenic properties. This article provides a comprehensive overview of the biological activity of B[c]Ph-d5, including its mechanisms of action, biochemical interactions, and relevant research findings.

1. Chemical Structure and Properties

This compound is characterized by its five-ring structure, which allows it to interact with biological macromolecules. The presence of deuterium atoms enhances its utility in mass spectrometry, facilitating precise quantification and differentiation from non-deuterated analogs.

2.1 Target of Action

B[c]Ph-d5 primarily targets DNA, where it undergoes metabolic activation to form reactive derivatives. These derivatives can covalently bind to DNA, leading to modifications that may initiate carcinogenic processes .

2.2 Mode of Action

The compound preferentially modifies adenine residues in DNA. Studies have shown that the DNA mismatch repair system is activated in cells treated with B[c]Ph-d5, promoting apoptosis as a cellular response to the induced DNA damage .

3.1 Cellular Effects

In vitro studies have demonstrated that B[c]Ph-d5 can induce significant cellular effects, including:

  • Apoptosis : Triggered by the activation of the DNA mismatch repair system.
  • DNA Binding : The formation of covalent adducts with deoxyadenosine residues has been observed, indicating a strong interaction with DNA .

3.2 Chemical Reactions

B[c]Ph-d5 undergoes various chemical reactions that affect its biological activity:

  • Oxidation : Produces quinones and other oxygenated derivatives.
  • Reduction : Can yield dihydro or tetrahydro derivatives.
  • Substitution : Electrophilic substitution can introduce functional groups into the aromatic rings.

4.1 Case Studies

Several studies have investigated the biological effects of B[c]Ph-d5:

  • A study on human mammary carcinoma cells (MCF-7) found that B[c]Ph-d5 is activated to form DNA-binding diol epoxides, leading to significant DNA damage .
  • Research indicated that different stereoisomers of B[c]Ph exhibit varying levels of tumor initiation activity based on their unique interactions with DNA .

4.2 Comparative Analysis

When compared to other PAHs such as benzo[a]pyrene (BaP), B[c]Ph-d5 shows distinct biological activities due to its specific structural characteristics and metabolic pathways:

CompoundStructure ComplexityCarcinogenic PotentialMechanism of Action
This compoundModerateModerateDNA adduct formation
Benzo[a]pyreneHighHighDiol epoxide formation
ChryseneLowLowLimited DNA interaction

5. Applications in Research

B[c]Ph-d5 serves multiple purposes in scientific research:

  • Standard in Mass Spectrometry : Utilized for quantifying PAHs due to its unique isotopic signature.
  • Biological Studies : Investigated for its interactions with macromolecules and potential role in cancer mechanisms.
  • Material Development : Explored for applications in creating materials with specific optical and electronic properties .

Q & A

Q. What are the key physical and spectroscopic properties of Benzo[c]phenanthrene-d5 relevant to its use in analytical chemistry?

Q. How is this compound synthesized, and what are the critical parameters in its preparation?

Synthesis typically involves deuterium labeling via Friedel-Crafts alkylation or catalytic deuteration. Critical parameters include:

  • Catalyst Selection : Aluminum chloride (AlCl₃) for alkylation reactions to introduce the isopropyl substituent .
  • Deuteration Efficiency : Ensuring >98 atom% deuterium incorporation to minimize isotopic interference in mass spectrometry .
  • Purification : Column chromatography or recrystallization from alcohol to achieve ≥95% purity .

Advanced Research Questions

Q. How can researchers optimize the use of this compound as an internal standard in GC-MS for environmental PAH analysis?

  • Calibration : Use deuterated analogs (e.g., this compound, Benzo[b]fluoranthene-d12) to correct for matrix effects and ionization efficiency .
  • Column Compatibility : Select non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane) to resolve co-eluting PAHs in complex environmental samples .
  • Detection Limits : Optimize MRM transitions (e.g., m/z 270 → 252 for this compound) to enhance sensitivity and reduce background noise .

Q. What strategies address discrepancies in reported physical properties (e.g., melting points) of this compound?

Discrepancies (e.g., 68°C vs. 66.1°C melting points) may arise from impurities or polymorphic forms. Mitigation strategies include:

  • Purity Assessment : Use HPLC-UV or GC-FID to quantify impurities and verify isotopic labeling .
  • Crystallization Conditions : Standardize solvent systems (e.g., ethanol vs. cyclohexane) to control polymorphism .
  • Interlaboratory Validation : Cross-reference data with NIST or Chemeo databases to confirm critical parameters .

Q. How does this compound facilitate mechanistic studies of PAH oxidation-reduction cycles?

  • Redox Tracking : Deuterium labeling minimizes metabolic interference in in vitro studies, enabling precise monitoring of diol and semiquinone radical formation .
  • Hydrogen Peroxide Quantification : Use fluorometric assays to correlate autooxidation rates with H₂O₂ production, leveraging deuterated analogs to distinguish endogenous vs. exogenous pathways .

Methodological Considerations

Q. What analytical techniques are most effective for quantifying this compound in environmental matrices?

  • GC-MS/MS : Provides high specificity via isotopic dilution, with detection limits <0.1 ng/L in water samples .
  • HPLC-Fluorescence : Excitation/emission at 290/430 nm minimizes matrix interference in soil extracts .
  • Quality Control : Include procedural blanks and spike-recovery tests (85–115% recovery acceptable) to validate accuracy .

Q. How can researchers reconcile conflicting data on this compound’s environmental stability?

  • Degradation Studies : Conduct controlled photolysis (UV light) and biodegradation assays to assess half-life variability across soil types .
  • Isotopic Tracers : Compare degradation rates of deuterated vs. non-deuterated analogs to isolate isotope effects .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in PAH toxicity studies using this compound?

  • Nonlinear Regression : Fit data to Hill or logistic models to estimate EC₅₀ values for oxidative stress endpoints .
  • Uncertainty Quantification : Use Monte Carlo simulations to account for variability in deuterium labeling efficiency and extraction recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.